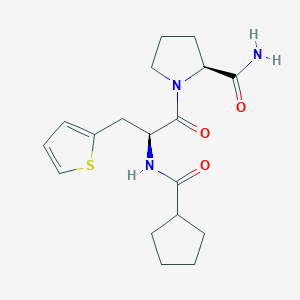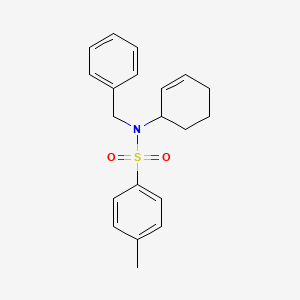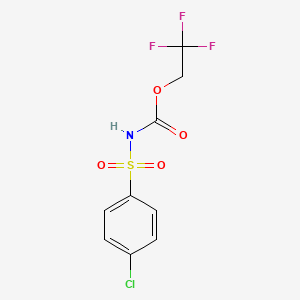
2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate is an organic compound that features a trifluoroethyl group, a chlorobenzene ring, and a sulfonylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-chlorobenzenesulfonyl chloride+2,2,2-trifluoroethanoltriethylamine2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The trifluoroethyl group can be involved in oxidation-reduction reactions under appropriate conditions.
Hydrolysis: The carbamate moiety can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like dichloromethane.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the carbamate group.
Major Products
Substitution: Products include substituted sulfonylcarbamates.
Oxidation: Products may include oxidized derivatives of the trifluoroethyl group.
Hydrolysis: Products include the corresponding amine and alcohol.
Scientific Research Applications
2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate has several scientific research applications:
Biology: Potential use in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with nucleophilic sites in biological molecules. The sulfonyl group can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl (4-methylbenzene-1-sulfonyl)carbamate
- 2,2,2-Trifluoroethyl (4-nitrobenzene-1-sulfonyl)carbamate
- 2,2,2-Trifluoroethyl (4-bromobenzene-1-sulfonyl)carbamate
Uniqueness
2,2,2-Trifluoroethyl (4-chlorobenzene-1-sulfonyl)carbamate is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and interaction with biological targets. The trifluoroethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds.
Properties
CAS No. |
63924-40-3 |
|---|---|
Molecular Formula |
C9H7ClF3NO4S |
Molecular Weight |
317.67 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C9H7ClF3NO4S/c10-6-1-3-7(4-2-6)19(16,17)14-8(15)18-5-9(11,12)13/h1-4H,5H2,(H,14,15) |
InChI Key |
XFVWSBIATUWJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(=O)OCC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
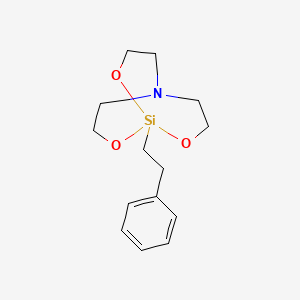
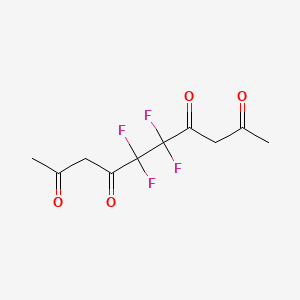


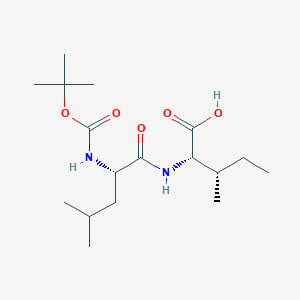

![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide](/img/structure/B14491721.png)
![Benzoic acid, 2-[[3-[[[4-(acetylamino)phenyl]amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-4-[[(2,3-dichlorophenyl)amino]carbonyl]-, methyl ester](/img/structure/B14491728.png)
